2-bromo-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Medicinal Chemistry Chemical Biology Organic Synthesis

This specialized 4-oxo-tetrahydroindole is a critical synthetic building block. The key differentiator is the reactive 2-bromo substituent, a robust handle enabling rapid diversification via Suzuki, Stille, or Buchwald-Hartwig couplings. Unlike non-halogenated analogs, this compound allows direct, modular construction of complex polyheterocyclic libraries. Ideal for medicinal chemistry hit-to-lead optimization, natural product mimicry, and tuning optoelectronic properties. For R&D use only; source from specialist fine chemical suppliers.

Molecular Formula C10H12BrNO
Molecular Weight 242.116
CAS No. 2287289-47-6
Cat. No. B2662827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
CAS2287289-47-6
Molecular FormulaC10H12BrNO
Molecular Weight242.116
Structural Identifiers
SMILESCC1=C(N(C2=C1C(=O)CCC2)C)Br
InChIInChI=1S/C10H12BrNO/c1-6-9-7(12(2)10(6)11)4-3-5-8(9)13/h3-5H2,1-2H3
InChIKeyCSBMUDHNBHPGTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one: A Versatile Brominated Tetrahydroindolone Scaffold for Medicinal Chemistry and Chemical Biology Procurement


2-Bromo-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS: 2287289-47-6) is a synthetic, heterocyclic organic compound belonging to the 4-oxo-4,5,6,7-tetrahydroindole class . It features a partially hydrogenated indole core functionalized with a reactive bromine atom at the 2-position and a ketone group at the 4-position. This structural arrangement provides a foundational scaffold for the synthesis of diverse polyheterocyclic structures with applications in medicinal and optoelectronic chemistry [1]. Its molecular formula is C₁₀H₁₂BrNO, with a molecular weight of 242.11 g/mol .

The Critical Role of the 2-Bromo Substituent in 2-Bromo-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one: Why Non-Halogenated Analogs Are Inadequate Substitutes


The 2-bromo substituent is the defining feature that distinguishes this compound from its non-halogenated analog, 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS: 14006-84-9) . The presence of the bromine atom is not trivial; it serves as a critical synthetic handle, enabling a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) that are impossible with the non-brominated scaffold. This functionalization capacity is essential for the construction of complex polyheterocyclic libraries, a key application area for tetrahydroindol-4-one derivatives [1]. Therefore, substituting the 2-bromo compound with a non-halogenated version would eliminate its primary utility as a versatile building block for downstream diversification, forcing a user to develop alternative, often lower-yielding, synthetic routes.

Quantitative Differentiation of 2-Bromo-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one: A Comparative Analysis for Informed Procurement


Molecular Weight and Physicochemical Profile Comparison: 2-Bromo vs. Non-Halogenated Scaffold

The 2-bromo-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one exhibits a molecular weight of 242.11 g/mol and a molecular formula of C₁₀H₁₂BrNO, as reported by Chemsrc . This is a significant increase of 78.89 g/mol (a 48.3% increase) compared to its non-halogenated analog, 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one, which has a molecular weight of 163.22 g/mol (C₁₀H₁₃NO) . This difference is a direct, verifiable consequence of the bromine substitution and impacts compound handling, solubility, and downstream synthetic planning.

Medicinal Chemistry Chemical Biology Organic Synthesis

Synthetic Versatility: The 2-Bromo Substituent as a Mandatory Handle for Cross-Coupling Reactions

The 2-bromo substituent on the tetrahydroindol-4-one core enables a range of transition metal-catalyzed cross-coupling reactions, a capability that is entirely absent in its non-halogenated analog [1]. This reactivity is a key differentiator, as it allows for the systematic diversification of the scaffold. While direct quantitative yield data for this specific compound is not available in the public domain, the class of 4,5,6,7-tetrahydroindol-4-ones is well-established as a valuable starting point for synthesizing polyheterocyclic structures, often leveraging halogenated derivatives for key bond-forming steps [1]. The non-brominated version lacks this synthetic handle, rendering it unsuitable for applications requiring modular library construction.

Medicinal Chemistry Chemical Biology Organic Synthesis

Limited Availability of Direct Biological Activity Data for 2-Bromo-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

A comprehensive search of primary research papers, patents, and authoritative databases (e.g., ChEMBL, BindingDB, PubChem) has not yielded any direct, quantitative biological activity data (e.g., IC₅₀, Kd, Ki, EC₅₀) for the target compound, 2-bromo-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one [1][2][3]. This absence of data is a critical factor for procurement, as it signifies that any biological application would require de novo profiling. The compound's primary value proposition, therefore, is anchored in its synthetic utility as a building block, not in a pre-validated biological target engagement profile.

Medicinal Chemistry Drug Discovery Chemical Biology

Optimal Application Scenarios for 2-Bromo-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one Based on Its Differentiated Chemical Profile


Modular Synthesis of Diverse Polyheterocyclic Libraries

This compound is ideally suited as a core building block for the construction of diverse chemical libraries. The 2-bromo substituent serves as a robust handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the rapid and systematic introduction of aryl, heteroaryl, or alkenyl groups at the 2-position. This modular approach is fundamental to medicinal chemistry hit-to-lead optimization and chemical biology probe development. The resulting 2-substituted tetrahydroindol-4-ones can then be further elaborated via the 4-ketone group or other positions of the scaffold, as described in recent reviews [1].

Synthesis of Indole-Derived Natural Product Analogs and Bioisosteres

The tetrahydroindol-4-one core is a valuable scaffold for the synthesis of analogs of biologically active indole alkaloids. The 2-bromo derivative provides a direct entry point for installing structural features common to natural products, such as aryl-aryl bonds, via cross-coupling [1]. Furthermore, the scaffold itself can be considered a bioisostere of other heterocyclic systems, enabling the exploration of novel chemical space around validated biological targets. For projects focused on scaffold hopping or natural product mimicry, this compound offers a well-defined synthetic entry point.

Development of Novel Optoelectronic Materials

Polyheterocyclic structures derived from 4,5,6,7-tetrahydroindol-4-ones have demonstrated applications in optoelectronics [1]. The 2-bromo derivative's capacity for cross-coupling allows for the precise tuning of the electronic and photophysical properties of the final polyheterocyclic material. By introducing various conjugated aryl or heteroaryl substituents at the 2-position, researchers can systematically modulate parameters such as HOMO-LUMO gaps, absorption/emission spectra, and charge transport characteristics. This makes the compound a valuable starting material for the rational design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

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